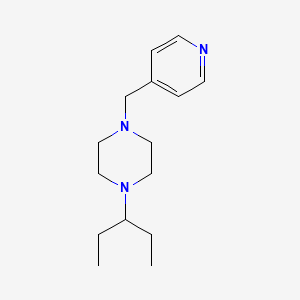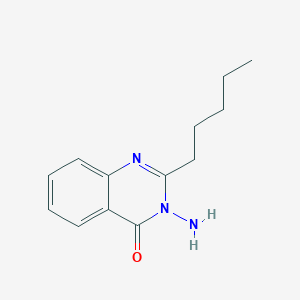
1-(Pentan-3-yl)-4-(pyridin-4-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ETHYLPROPYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has a pyridylmethyl group attached to the piperazine ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ETHYLPROPYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE typically involves the reaction of 1-(1-ethylpropyl)piperazine with 4-pyridylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-ETHYLPROPYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring or the pyridylmethyl group.
Reduction: Reduced forms of the compound, potentially altering the pyridylmethyl group.
Substitution: Substituted derivatives where the pyridylmethyl group is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
1-(1-ETHYLPROPYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1-ETHYLPROPYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. The pyridylmethyl group can interact with biological receptors or enzymes, potentially inhibiting or activating their functions. The piperazine ring can also contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-ETHYLPROPYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE: Unique due to the presence of both the 1-ethylpropyl and 4-pyridylmethyl groups.
1-(1-ETHYLPROPYL)-4-METHYLPIPERAZINE: Lacks the pyridylmethyl group, which may result in different biological activities.
4-(4-PYRIDYLMETHYL)PIPERAZINE: Lacks the 1-ethylpropyl group, potentially altering its chemical properties and interactions.
Uniqueness
1-(1-ETHYLPROPYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE is unique due to the combination of the 1-ethylpropyl and 4-pyridylmethyl groups, which can influence its chemical reactivity and biological activities. This combination may provide a balance of hydrophobic and hydrophilic properties, enhancing its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C15H25N3 |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
1-pentan-3-yl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C15H25N3/c1-3-15(4-2)18-11-9-17(10-12-18)13-14-5-7-16-8-6-14/h5-8,15H,3-4,9-13H2,1-2H3 |
Clave InChI |
LVDXKNPIUHJCGF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)N1CCN(CC1)CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880877.png)
![1-[1-(2-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B10880884.png)

![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B10880889.png)
![Azepan-1-yl[1-(2-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10880901.png)

![(4-Benzylpiperidin-1-yl)[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880913.png)

![(6E)-6-[3-[(E)-2-(4-fluorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B10880921.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B10880928.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10880932.png)

![(4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880940.png)
![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone](/img/structure/B10880946.png)
